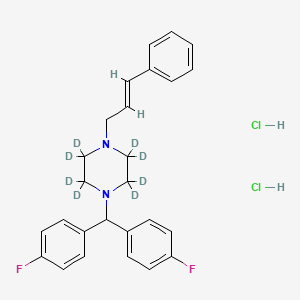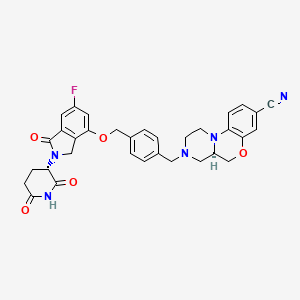
IKZF1-degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IKZF1-degrader-2 is a compound designed to selectively degrade the Ikaros family zinc finger protein 1 (IKZF1). This protein plays a crucial role in the regulation of lymphoid development and is implicated in various hematological malignancies. The degradation of IKZF1 can lead to the suppression of tumor growth, making this compound a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of a glutarimide scaffold, which is a common feature in molecular glue degraders . This scaffold is then modified through a series of reactions, including alkylation, acylation, and cyclization, to produce the final compound.
Industrial Production Methods
Industrial production of IKZF1-degrader-2 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors and purification systems to streamline production and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
IKZF1-degrader-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its binding properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives can be further tested for their efficacy in degrading IKZF1 and inhibiting tumor growth .
Applications De Recherche Scientifique
IKZF1-degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of zinc finger proteins and the role of IKZF1 in cellular processes.
Biology: Helps in understanding the function of IKZF1 in lymphoid development and its implications in hematological malignancies.
Medicine: Potential therapeutic agent for the treatment of cancers that involve the overexpression or mutation of IKZF1.
Mécanisme D'action
IKZF1-degrader-2 exerts its effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding facilitates the recruitment of IKZF1 to the complex, leading to its ubiquitination and subsequent degradation by the proteasome . The degradation of IKZF1 disrupts its regulatory functions, resulting in the inhibition of tumor cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known molecular glue degrader that also targets CRBN but has broader substrate specificity.
Lenalidomide: Another CRBN-binding compound with improved efficacy and reduced side effects compared to thalidomide.
Pomalidomide: A more potent derivative of thalidomide with enhanced activity against multiple myeloma.
Uniqueness of IKZF1-degrader-2
This compound is unique in its high selectivity for IKZF1, which reduces off-target effects and enhances its therapeutic potential. Unlike other degraders, it specifically targets IKZF1 without affecting other members of the Ikaros family, making it a valuable tool for studying the specific role of IKZF1 in disease .
Propriétés
Formule moléculaire |
C33H30FN5O5 |
|---|---|
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
(4aR)-3-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-6-fluoro-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonitrile |
InChI |
InChI=1S/C33H30FN5O5/c34-23-12-25-26(17-39(33(25)42)28-7-8-31(40)36-32(28)41)29(13-23)43-18-21-3-1-20(2-4-21)15-37-9-10-38-24(16-37)19-44-30-11-22(14-35)5-6-27(30)38/h1-6,11-13,24,28H,7-10,15-19H2,(H,36,40,41)/t24-,28+/m1/s1 |
Clé InChI |
NHWVAVCMHSJXSG-YWEHKCAJSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6[C@H](C5)COC7=C6C=CC(=C7)C#N)F |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6C(C5)COC7=C6C=CC(=C7)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)
![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
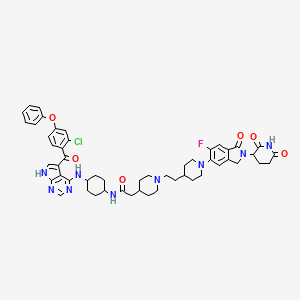
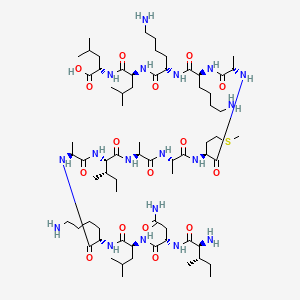
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
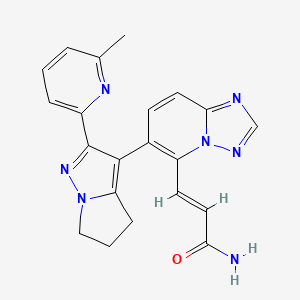

![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)


![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

